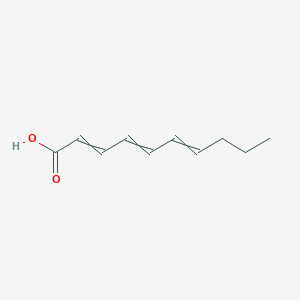
Deca-2,4,6-trienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Deca-2,4,6-trienoic acid can be synthesized through several methods. One common approach involves the extraction from natural sources, such as the latex of Euphorbia pulcherrima . The latex is suspended in a solution of magnesium chloride and extracted with petroleum ether. The residue is then dissolved in benzene and saponified with sodium hydroxide in methanol . After cooling and dilution with water, the nonsaponifiable compounds are extracted with petroleum ether. The saponification mixture is acidified, and the free fatty acids are extracted and methylated .
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction and purification processes. The latex of Euphorbia pulcherrima is collected and processed using similar methods as described above, but on a larger scale to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions
Deca-2,4,6-trienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides and other oxygenated derivatives.
Reduction: Partial reduction with hydrazine can yield partially saturated derivatives.
Substitution: The conjugated double bonds allow for various substitution reactions, including halogenation and addition reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrazine hydrate in ethanol is used for partial reduction.
Substitution: Halogens such as bromine and chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Partially saturated fatty acids.
Substitution: Halogenated fatty acids.
Scientific Research Applications
Deca-2,4,6-trienoic acid has several scientific research applications:
Chemistry: Used as a model compound to study conjugated systems and their reactivity.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of deca-2,4,6-trienoic acid involves its interaction with various molecular targets and pathways. The conjugated double bonds allow it to participate in electron transfer reactions, which can affect cellular processes. Additionally, its structure enables it to interact with enzymes and receptors, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Octa-2,4-dienoic acid: Another conjugated fatty acid with two double bonds.
Hexa-2,4-dienoic acid: A shorter-chain conjugated fatty acid with two double bonds.
Dodeca-2,4,6,8-tetraenoic acid: A longer-chain conjugated fatty acid with four double bonds.
Uniqueness
Deca-2,4,6-trienoic acid is unique due to its specific arrangement of three conjugated double bonds, which imparts distinct chemical and physical properties. This makes it particularly valuable for research and industrial applications .
Properties
CAS No. |
71697-02-4 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
deca-2,4,6-trienoic acid |
InChI |
InChI=1S/C10H14O2/c1-2-3-4-5-6-7-8-9-10(11)12/h4-9H,2-3H2,1H3,(H,11,12) |
InChI Key |
FELONIKRCJBDIO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CC=CC=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















